

Core Compound Profile: Physicochemical and Spectroscopic Data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Bromo-4-chlorophenyl)acetonitrile

Cat. No.: B2946966

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2-(2-Bromo-4-chlorophenyl)acetonitrile is a solid organic compound distinguished by its di-halogenated phenyl ring and a reactive nitrile functional group.[1][2] This strategic arrangement of functional groups makes it a versatile intermediate for constructing complex molecular architectures.

Property	Value	Source(s)
CAS Number	52864-54-7	[1][2][3][4]
Molecular Formula	C ₈ H ₅ BrClN	[1][4]
Molecular Weight	230.49 g/mol	[1][4]
Physical Form	Solid	[2]
Purity	Typically ≥96-97%	[1][2]
Boiling Point	309.9°C at 760 mmHg (Predicted)	[1]
Storage	Store at room temperature, sealed in a dry environment.	[1][2]
InChI Key	NSUWXNIKPGCUPX- UHFFFAOYSA-N	[2]
SMILES	Clc1ccc(CC#N)c(Br)c1	[3]

Spectroscopic data, including NMR, HPLC, and LC-MS, are typically available from suppliers upon request and are crucial for confirming identity and purity before use.^[1]

Hazard Analysis and Safe Handling Protocol

The safe handling of any chemical intermediate is paramount. The available safety data for **2-(2-bromo-4-chlorophenyl)acetonitrile** presents some inconsistencies across suppliers, underscoring the need for a cautious approach. Some sources classify it as toxic (Signal Word: Danger), while others list it as harmful (Signal Word: Warning).^{[2][5]} Therefore, it is prudent to handle it with the highest degree of care, assuming the more stringent classification.

GHS Hazard Classification:

- Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.^{[2][5][6]}
- Skin Corrosion/Irritation: Causes skin irritation.^[5]
- Eye Damage/Irritation: Causes serious eye irritation.^[5]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.^[5]

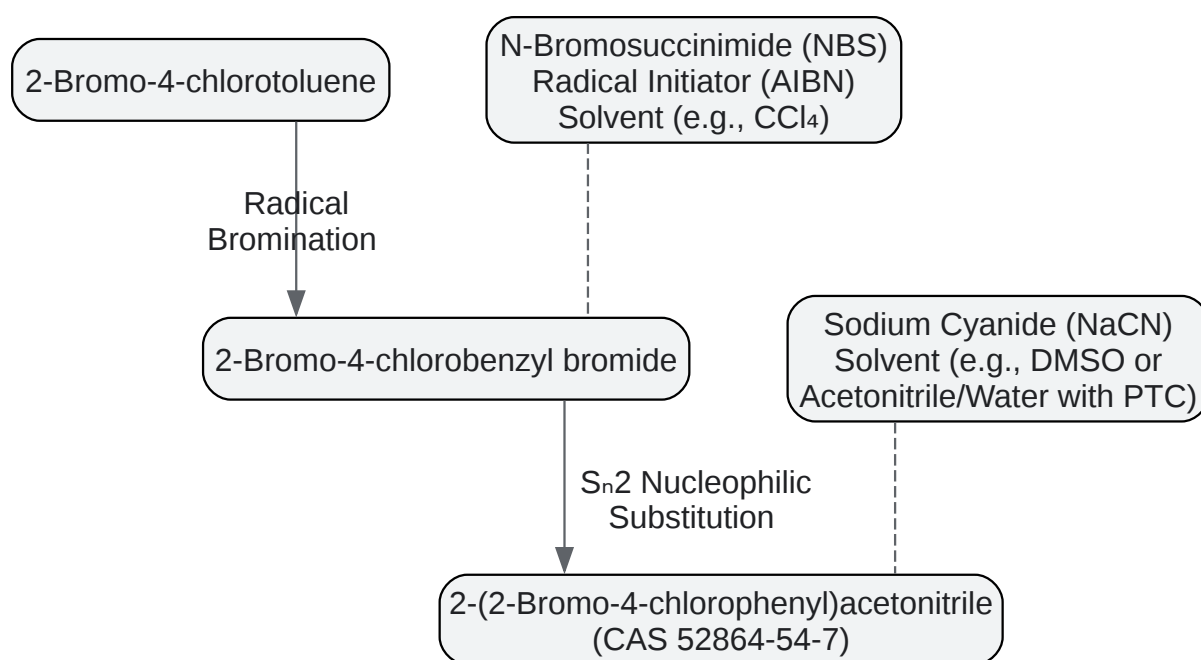
Laboratory Handling Protocol:

- Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.^[5]
- Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.^{[5][7]}
- Dispensing: Handle as a solid powder. Avoid generating dust. Use appropriate tools for weighing and transferring.
- Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.^[5]
- Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthetic Strategy: A Practical & Mechanistic Approach

The most direct and reliable method for synthesizing **2-(2-bromo-4-chlorophenyl)acetonitrile** is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol: Benzyl Cyanation

Objective: To synthesize **2-(2-bromo-4-chlorophenyl)acetonitrile** from 2-bromo-4-chlorobenzyl bromide.

Rationale: This S_N2 reaction is a classic method for nitrile synthesis. The choice of solvent is critical. A polar aprotic solvent like DMSO is excellent for dissolving the ionic cyanide salt and

promoting the S_N2 mechanism by solvating the cation (Na^+) but not the nucleophilic anion (CN^-). Alternatively, a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride can be used in a biphasic system (e.g., acetonitrile/water), which is often a safer and more scalable option by avoiding large volumes of high-boiling aprotic solvents.[8]

Materials:

- 2-Bromo-4-chlorobenzyl bromide (1.0 eq)
- Sodium cyanide (NaCN) (1.2 eq)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
- Dissolution: Dissolve sodium cyanide (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere. Caution: NaCN is highly toxic. Handle with extreme care.
- Reactant Addition: Add a solution of 2-bromo-4-chlorobenzyl bromide (1.0 eq) in a minimal amount of DMSO dropwise to the stirred cyanide solution at room temperature.
- Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a significant volume of cold water.

- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMSO and salts.
- Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-(2-bromo-4-chlorophenyl)acetonitrile**.

Core Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its three key structural motifs: the nitrile group, the active methylene bridge, and the di-halogenated aromatic ring. This allows for selective, stepwise modifications to build molecular complexity.



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Caption: Key reactivity sites of **2-(2-bromo-4-chlorophenyl)acetonitrile**.

- **Nitrile Group Transformations:** The cyano group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid, or reduced using powerful agents like LiAlH_4 to yield a primary amine (phenethylamine derivative).^[9] These transformations are fundamental in medicinal chemistry for accessing key pharmacophores.
- **Active Methylene Chemistry:** The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic and can be removed by a suitable base. The resulting carbanion is a potent nucleophile, allowing for α -alkylation or α -arylation, enabling the construction of new carbon-carbon bonds at this position.
- **Aryl Halide Cross-Coupling:** The presence of two different halogens (Br and Cl) allows for selective cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination.^[9] This provides a powerful handle to introduce new aryl, heteroaryl, or amine substituents at the 2-position of the phenyl ring while leaving the chloro-substituent intact for potential subsequent reactions.

Application in Drug Discovery & Development

Halogenated phenylacetonitriles are prevalent intermediates in the synthesis of pharmaceuticals. The chloro and bromo substituents can increase lipophilicity, potentially enhancing membrane permeability, and can serve as metabolic blocks or engage in halogen bonding with target proteins.^[10] While specific public-domain examples of blockbuster drugs derived from this exact CAS number are not readily available, its structural motifs are found in numerous biologically active compounds. It serves as an ideal scaffold for generating diverse chemical libraries for screening against various therapeutic targets. For instance, related chlorinated phenylacetonitrile derivatives are used in the synthesis of CNS agents, cardiovascular drugs, and anti-infectives.^[11]

Analytical Characterization: HPLC Protocol

Purity verification is essential before using this intermediate in a synthetic sequence. A reverse-phase High-Performance Liquid Chromatography (HPLC) method is a standard and reliable technique for this purpose.^[12] Acetonitrile is a common and highly effective mobile phase

component in such analyses due to its ability to dissolve a wide range of solutes and its low viscosity.^{[13][14][15]}

Objective: To determine the purity of **2-(2-bromo-4-chlorophenyl)acetonitrile**.

Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. A C18 column provides a nonpolar stationary phase. A gradient elution starting with a more polar mobile phase (water/acetonitrile) and moving to a less polar one (higher acetonitrile concentration) ensures that any potential impurities with different polarities are well-resolved from the main product peak. UV detection is suitable as the phenyl ring is a strong chromophore.

Instrumentation & Conditions:

- HPLC System: Standard analytical HPLC with UV detector.
- Column: C18, 150 x 4.6 mm, 5 µm particle size.
- Mobile Phase A: Deionized Water
- Mobile Phase B: Acetonitrile (HPLC Grade)
- Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

Procedure:

- Prepare the mobile phases and prime the HPLC system.

- Equilibrate the column with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.
- Inject a blank (acetonitrile) to ensure no system peaks are present.
- Inject the prepared sample solution.
- Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

2-(2-Bromo-4-chlorophenyl)acetonitrile (CAS 52864-54-7) is a high-value intermediate whose strategic design offers medicinal chemists a powerful tool for innovation. Its distinct and orthogonally reactive functional groups—the versatile nitrile, the active methylene bridge, and the selectively addressable C-Br bond—provide a robust platform for generating novel and diverse molecular entities. A thorough understanding of its properties, safe handling requirements, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in the complex landscape of drug discovery and development.

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- To cite this document: BenchChem. [Core Compound Profile: Physicochemical and Spectroscopic Data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2946966#2-2-bromo-4-chlorophenyl-acetonitrile-cas-number-52864-54-7]

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